Lipophilicity (XLogP3-AA) Differentiates CAS 898762-09-9 from Non-Fluorinated and Regioisomeric Analogs
The target compound exhibits a computed XLogP3-AA of 3.8, which is intermediate between the more lipophilic non-fluorinated 4-bromo analog (CAS 898755-99-2, XLogP ~4.2 estimated from structural difference) and the slightly less lipophilic 4-bromo-3-fluoro isomer (CAS 898761-93-8, XLogP ~3.7) [1]. This fine-tuned lipophilicity arises from the electron-withdrawing effect of the ortho-fluorine atom on the benzoyl ring, which reduces overall logP relative to the des-fluoro counterpart while maintaining sufficient membrane permeability for CNS applications [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | CAS 898755-99-2 (4-bromo, des-fluoro analog): ~4.2 (estimated); CAS 898761-93-8 (4-bromo-3-fluoro isomer): ~3.7 (estimated) |
| Quantified Difference | ΔXLogP ≈ -0.4 vs. des-fluoro analog; ΔXLogP ≈ +0.1 vs. 3-fluoro isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and non-specific protein binding; the 0.4 log unit difference relative to the des-fluoro analog translates to an approximately 2.5-fold difference in octanol-water partition coefficient, which is meaningful for CNS exposure optimization in lead series.
- [1] PubChem. (2025). Compound Summary for CID 24724931: 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/898762-09-9 View Source
